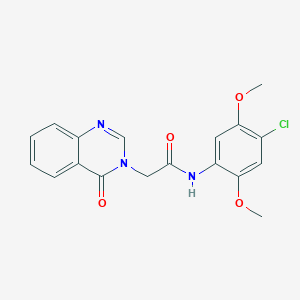
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as DPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not well understood. However, it is believed to act as a charge transport material in organic electronic devices by facilitating the movement of electrons through the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. However, studies have shown that it is relatively non-toxic and has low cytotoxicity, making it a potentially safe material for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its ease of synthesis and relatively low cost compared to other charge transport materials. However, one limitation is that its solubility in common solvents is relatively low, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in the development of new organic electronic devices using N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide as a charge transport material. Another potential direction is in the use of N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in biological applications, such as drug delivery systems or biosensors. Further research is needed to fully understand the properties and potential applications of N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
In conclusion, N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a promising chemical compound with potential applications in various fields. Its ease of synthesis, low cost, and excellent electron transport properties make it a promising candidate for use in organic electronic devices and other applications. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a two-step reaction process. The first step involves the condensation of 2,6-dimethylphenylamine and ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate in the presence of a catalyst. The resulting intermediate is then reacted with butanoyl chloride to produce N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic electronics. N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit excellent electron transport properties, making it a promising candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Eigenschaften
Molekularformel |
C20H21N3O2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-8-6-9-15(2)19(14)21-17(24)12-7-13-18-22-20(23-25-18)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
RZQKNOFINZEQKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)